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Compound of Interest

6-Bromo-1,2,3,4-tetrahydro-1,4-
Compound Name:

methanonaphthalene
CAS No.: 16499-72-2
Cat. No.: B3245008

Get Quote

Executive Summary

6-Bromobenzonorbornene (specifically the saturated-bridge derivative) is a bicyclic aromatic
intermediate critical in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides
and specific pharmaceutical scaffolds.[1][2] Its correct identification is frequently compromised
by nomenclature ambiguity, often being confused with its non-bridged analog, 6-bromotetralin.

[1][2]

This guide defines the precise structural identity of the saturated derivative—formally 6-bromo-
1,2,3,4-tetrahydro-1,4-methanonaphthalene—and provides a validated synonym framework
to ensure procurement and experimental accuracy.[1][2]

Structural Identity & Nomenclature

The term "saturated derivative" in this context refers to the saturation of the alkene bridge
found in the parent compound, benzonorbornadiene.[1][2] It does not imply the saturation of

the aromatic ring.[1][2]
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Core Structural Definition[1][2]

o Parent Skeleton: Benzonorbornene (1,2,3,4-tetrahydro-1,4-methanonaphthalene).[1][2]
» Unsaturated Precursor: Benzonorbornadiene (1,4-dihydro-1,4-methanonaphthalene).[1][2]
o Key Feature: A methylene bridge (

) spanning positions 1 and 4 of a tetrahydronaphthalene system, forcing the cyclohexane
ring into a rigid boat conformation.[1][2]

Validated Synonyms & ldentifiers

The following table consolidates authoritative identifiers. Note: Do not confuse with CAS 6134-
56-1 (6-Bromotetralin).[1][2]

Identifier Type Validated Value Notes
6-bromo-1,2,3,4-tetrahydro- The most precise chemical
IUPAC Name i
1,4-methanonaphthalene descriptor.[1][2]
Often implies the saturated
Common Name 6-Bromobenzonorbornene ]
bridge form.[1][2]
Refers to the saturated bicyclic
Alt. Common Name 6-Bromo-benzonorbornane
system fused to benzene.[1][2]
Distinct from tetralin
CAS Number 16499-72-2

derivatives.[1][2][3][4]

Chemical Formula

BrC1=CC2=C(C=C1)C3CCC2 Depicts the methano-bridge.[1]
C3 [21[5]

SMILES

Critical Distinction: Bridged vs. Fused Systems

A common error in drug development databases is conflating benzonorbornene with tetralin.[1]
[2] This distinction is chemically significant due to the steric bulk and rigid geometry of the
methano-bridge in benzonorbornene, which is absent in the flexible tetralin ring.[1][2]
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Structural Comparison Diagram

The following Graphviz diagram illustrates the reduction pathway and the critical divergence
between the bridged (benzonorbornene) and non-bridged (tetralin) systems.[1][2]

Benzonorbornadiene
(Unsaturated Bridge)
1,4-dihydro-1,4-methanonaphthalene

H2 / Pd-C (Bridge Saturation)

6-Bromobenzonorbornene

(Saturated Bridge)
CAS: 16499-72-2

NOT EQUIVALENT

I
I
|
: (Structural Error)
|
I

6-Bromotetralin

(Non-Bridged Analog)
CAS: 6134-56-1

Click to download full resolution via product page

Caption: Logical pathway showing the saturation of the alkene bridge to form the target
compound, explicitly distinguishing it from the non-bridged tetralin error.

Synthesis & Experimental Context
Synthesis Logic (Bridge Saturation)

The "saturated derivative" is typically synthesized via the catalytic hydrogenation of the double
bond in the norbornene moiety of 6-bromobenzonorbornadiene.[1][2]

¢ Precursor: 6-bromo-1,4-dihydro-1,4-methanonaphthalene.[1][2]
e Reagent: Hydrogen gas (

), Palladium on Carbon (Pd/C).[1][2]
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» Solvent: Ethanol or Ethyl Acetate.[1][2]

e Mechanism: The rigid bicyclic structure directs hydrogen addition to the exo face, although
the resulting saturated bridge removes cis/trans isomerism concerns relative to the bridge
itself.[1][2]

Application in Drug Discovery

The 6-bromobenzonorbornene scaffold serves as a lipophilic, rigid pharmacophore.[1][2]

» Bioisosterism: The methano-bridge mimics the steric bulk of an isopropyl group but locks the
conformation, reducing entropy loss upon binding to protein targets (e.g., Succinate
Dehydrogenase).[1][2]

o Functionalization: The bromine at position 6 is a versatile handle for cross-coupling reactions
(Suzuki-Miyaura, Buchwald-Hartwig) to attach complex heterocycles, common in SDHI
fungicide development.[1][2]

References

» National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 300030, 6-Bromo-1,2,3,4-tetrahydronaphthalene (Tetralin Distinction).[1][2] Retrieved
from [Link]

e ChemSrc (2025).6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene CAS 16499-72-2
Entry.[1][2][3][6] Retrieved from [Link][1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. 2,6-Dibromonitrobenzene | C6H3Br2NO2 | CID 12623237 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 3.1801624-95-2|6-Bromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene|BLD Pharm
[bldpharm.com]

e 4.6134-56-1|6-Bromo-1,2,3,4-tetrahydronaphthalene|BLD Pharm [bldpharm.com]

e 5. CAS:1562418-87-4, 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene-
Ee48 & 24 [bidepharm.com]

e 6.16499-72-2 6-j8-1,2,3,4-PUR-1,4-H L R EZSCASS:16499-72-2_6-j8-1,2,3,4-P95-1,4-
MR EZ (M= MR 23] - 4LiIRM [chemsrc.com]

o To cite this document: BenchChem. [Technical Guide: 6-Bromobenzonorbornene (Saturated
Derivative)[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b3245008/docs#technical-guide-6-
bromobenzonorbornene-saturated-derivative-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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